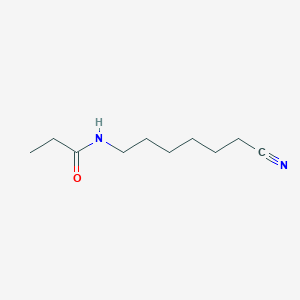

N-(6-Cyanohexyl)propanamide

Description

N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.

Properties

CAS No. |

62578-16-9 |

|---|---|

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

N-(6-cyanohexyl)propanamide |

InChI |

InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13) |

InChI Key |

XQFFRCQKYQUSTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

N-(6-Cyanohexyl)propanamide

- Substituents: A linear hexyl chain with a terminal cyano group.

- Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)

- Substituents : Bulky diphenylethyl and methoxynaphthyl groups.

- Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).

- Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)

- Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.

- Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.

- Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .

N-Alkyl Propanamide (Generic) ()

- Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .

Antioxidant and Antibacterial Propanamides ()

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.

Heterocyclic Propanamides ()

- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.

- Comparison: this compound’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .

Physicochemical and Regulatory Considerations

| Property | This compound | N-(2,2-Diphenylethyl)-...propanamide | N-Cyclohexyl-...propanamide |

|---|---|---|---|

| Polarity | High (due to -CN) | Moderate (aromatic groups) | Low (cyclohexyl) |

| Hydrogen Bonding | Limited (no -OH/-NH₂) | Yes (methoxy oxygen) | Extensive (N–H, O–H) |

| Bioactivity | Underexplored | Potential anti-inflammatory* | Crystallographically stable |

| Regulatory Status | PMN P–18–239 | Research-grade | Safety data available |

*Inferred from naproxen-derived synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.